

Application Notes and Protocols for Multi-Kinase Inhibitor Y

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Compound of Interest

Compound Name: Multi-kinase-IN-5

Cat. No.: B12397320

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Introduction

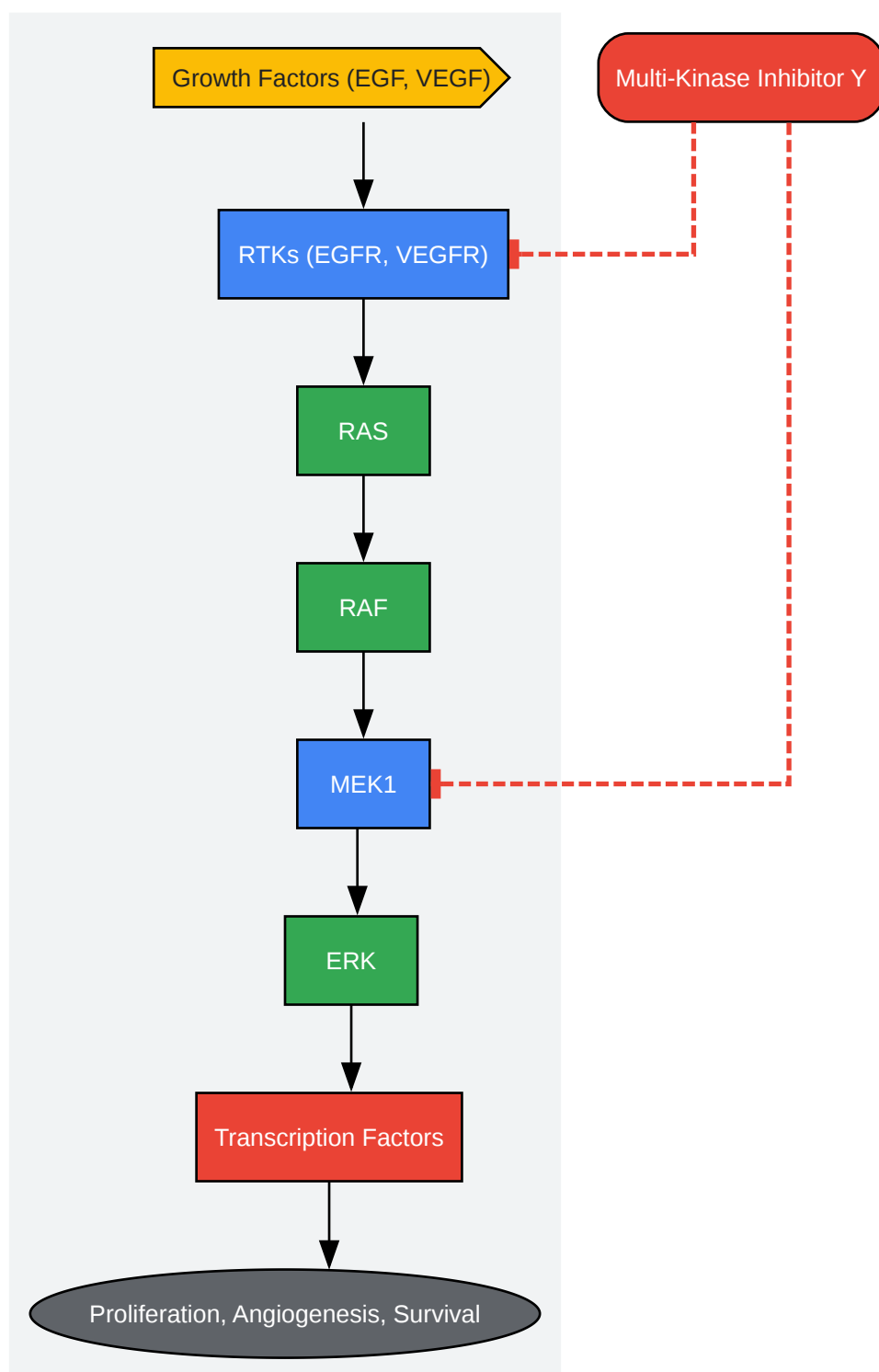
Multi-Kinase Inhibitor Y is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and downstream signaling kinases that are frequently dysregulated in various cancers. Its primary targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-activated protein kinase kinase 1 (MEK1). By concurrently inhibiting these key nodes in oncogenic signaling, Multi-Kinase Inhibitor Y presents a promising strategy to overcome resistance mechanisms and improve therapeutic outcomes. These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of Multi-Kinase Inhibitor Y against its target kinases.

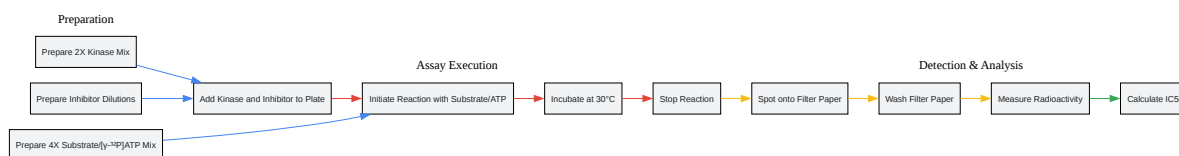
Data Presentation: Inhibitory Profile of Multi-Kinase Inhibitor Y

The inhibitory activity of Multi-Kinase Inhibitor Y was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using an in vitro kinase assay as described in the protocol below.

Target Kinase	Substrate	ATP Concentration (μM)	Multi-Kinase Inhibitor Y IC50 (nM)
EGFR	Poly(Glu, Tyr) 4:1	10	5.2
VEGFR2 (KDR)	Poly(Glu, Tyr) 4:1	10	8.7
MEK1	Recombinant ERK2	100	15.4
SRC	Poly(Glu, Tyr) 4:1	10	85.1
CDK2/cyclin A	Histone H1	10	> 1000

Signaling Pathway Modulated by Multi-Kinase Inhibitor Y





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